1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid
Overview
Description
“1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid” is a compound that falls under the category of benzo[4,5]imidazo[1,2-a]pyrimidines . These compounds are quite important due to their ability to bind with various living systems . Many drugs contain these moieties at their cores .
Synthesis Analysis
The synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines, which includes “this compound”, involves a one-pot two-component thermal cyclization reaction . This process uses a mixture of benzaldehyde, ethyl acetoacetate, 2-aminobenzimidazole, and a Brønsted acidic ionic liquid . The reactions proceed smoothly with a broad scope of substrates providing the expected products in good to excellent yields under an atom-economical pathway .
Molecular Structure Analysis
The molecular structure of “this compound” is part of the benzo[4,5]imidazo[1,2-a]pyrimidines category . These structures are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes .
Chemical Reactions Analysis
The chemical reactions involving “this compound” include Vilsmir-Haack formylation . This process affords the 2-chloro-3-carboxaldehyde targets, followed by nucleophilic displacement of the chloro atom in the 3-carboxaldehyde compounds to yield the remaining final targets .
Scientific Research Applications
Synthesis and Biological Activities
Research on heterocyclic compounds has led to the synthesis of various imidazo[1,2-a]pyrazine derivatives, demonstrating significant anti-inflammatory and analgesic activities. Compounds synthesized in these studies showed promising results in in vivo evaluations for their potential as anti-inflammatory agents, highlighting their relevance in medicinal chemistry (Abignente et al., 1993).
Another study focused on the synthesis of derivatives from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, revealing their antibacterial activities. The findings indicated that certain sulfamide derivatives exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).
The exploration of methyl-substituted imidazo[1,2-a]pyrazine derivatives highlighted their synthesis and evaluation for anti-inflammatory, analgesic, and ulcerogenic activities. This research contributes to understanding the structure-activity relationships (SARs) of these compounds, aiding in the design of safer and more effective therapeutic agents (Rimoli et al., 1997).
Chemical Synthesis and Reactions
Studies have also been dedicated to the synthesis and reactions of diimidazo[1,5-a;1',5'-d]pyrazine derivatives, showcasing the versatility of these heterocyclic compounds in forming new chemical entities with potential applications in drug development and synthetic chemistry (Ivanov et al., 2003).
The development of novel anticancer agents has led to the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, identified as mitotic inhibitors with significant antitumor activity. This research underscores the potential of imidazo-pyrazine derivatives in cancer therapy (Temple et al., 1987).
Novel Methodologies and Applications
Experimental and theoretical studies have advanced the functionalization reactions of heterocyclic compounds, further expanding the utility of imidazo[1,2-a]pyrazine derivatives in the synthesis of complex molecules. These contributions are crucial for the ongoing development of novel synthetic methodologies (Yıldırım et al., 2005).
Research into solvent moisture-controlled self-assembly of fused benzoimidazopyrrolopyrazines has demonstrated the impact of reaction conditions on the synthesis of heterocyclic assemblies. Such studies provide valuable insights into the design and synthesis of complex heterocyclic structures (Martynovskaya et al., 2022).
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety, which is a part of this compound, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that the imidazole ring, a component of this compound, plays a crucial role in its biological activity . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms , which could potentially interact with various biological targets.
Biochemical Pathways
Compounds containing the imidazole moiety have been reported to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The imidazole moiety, which is a part of this compound, is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Compounds containing the imidazole moiety have been reported to exhibit a wide range of biological activities , suggesting that this compound could potentially have diverse molecular and cellular effects.
Action Environment
The solubility of the imidazole moiety in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.
Future Directions
The future directions for “1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid” and similar compounds involve the development of new antineoplastic agents . The potential of various derivatives of these skeletons to be used not only as drugs, but also as organoelectronic materials; fluorescent materials, etc. cannot be ignored . This review focuses on the synthesis of various derivatives of these scaffolds by a wide range of methodologies for the last decade .
Properties
IUPAC Name |
1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-11(16)7-1-2-9-8(5-7)13-10-6-12-3-4-14(9)10/h1-2,5,12H,3-4,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLYNULNIVCKNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=C2C=CC(=C3)C(=O)O)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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